Cas no 937046-96-3 (N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide)

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide structure
937046-96-3 structure
Product Name:N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide
CAS No:937046-96-3
MF:C10H13N3O2
MW:207.229121923447
MDL:MFCD12068393
CID:844613
PubChem ID:50999066
Update Time:2025-11-02

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (2-cyano-1H-pyrrol-1-yl)carbamate
    • Carbamic acid, N-(2-cyano-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester
    • tert-butyl 2-cyano-1H-pyrrol-1-ylcarbamate
    • tert-butyl N-(2-cyanopyrrol-1-yl)carbamate
    • 1-N-Boc-Amino-2-cyanopyrrole
    • N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide
    • SXUSNFHKHIJDRN-UHFFFAOYSA-N
    • PB23986
    • FCH1629140
    • TZ000838
    • AB0027760
    • AX8224459
    • ST24025791
    • W9633
    • tert-Butyl (2-cyano-1H-pyrrol-1-yl);carbamate
    • 2-Cyano-pyrrol-1-yl-car
    • 1,1-Dimethylethyl N-(2-cyano-1H-pyrrol-1-yl)carbamate (ACI)
    • NS00006411
    • MFCD12068393
    • AKOS015919803
    • SCHEMBL66516
    • DB-371829
    • CS-0037682
    • 2-Cyano-pyrrol-1-yl-carbamic acid, tert-butyl ester
    • 1-(Boc-amino)-2-cyanopyrrole
    • DTXSID00679391
    • 1-(Boc-amino)-2-pyrrolecarbonitrile
    • EC 810-524-9
    • tert-Butyl(2-cyano-1H-pyrrol-1-yl)carbamate
    • EN300-120186
    • (2-Cyano-pyrrol-1-yl)-carbamic acid, tert-butyl ester
    • 937046-96-3
    • AS-35837
    • SY020951
    • (2-CYANO-PYRROL-1-YL)-CARBAMIC ACID TERT-BUTYL ESTER
    • MDL: MFCD12068393
    • Inchi: 1S/C10H13N3O2/c1-10(2,3)15-9(14)12-13-6-4-5-8(13)7-11/h4-6H,1-3H3,(H,12,14)
    • InChI Key: SXUSNFHKHIJDRN-UHFFFAOYSA-N
    • SMILES: N#CC1N(NC(OC(C)(C)C)=O)C=CC=1

Computed Properties

  • Exact Mass: 207.10100
  • Monoisotopic Mass: 207.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67
  • XLogP3: 2.3

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.12
  • PSA: 67.05000
  • LogP: 1.91138

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Security Information

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Acetonitrile ;  0 °C; 20 min, < 5 °C
1.2 Reagents: Dimethylformamide ;  30 min, < 5 °C; 30 min, 0 °C
Reference
Method for preparing 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine as GS-441524 intermediate for treating feline infectious peritonitis (FIP)
, China, , ,

Production Method 2

Reaction Conditions
1.1 Solvents: Acetonitrile ;  1 h, 0 °C
1.2 Solvents: Dimethylformamide ;  1 h, 0 °C; 0 °C → rt
1.3 Reagents: Water ;  0 °C
Reference
Synthesis of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Zheng, Jun; Cao, Guo-rui, Huaxue Shiji, 2020, 42(5), 608-611

Production Method 3

Reaction Conditions
1.1 Solvents: Acetonitrile ;  rt → 0 °C; < 5 °C; 20 min, < 5 °C; 45 min, < 5 °C
1.2 Reagents: Dimethylformamide ;  < 5 °C; 45 min, 0 °C; 0 °C → rt
1.3 Reagents: Water ;  cooled
Reference
Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis
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Production Method 4

Reaction Conditions
1.1 Reagents: Chlorosulfonyl isocyanate Solvents: Acetonitrile ;  rt → 0 °C; 20 min, < 5 °C; 45 min, < 5 °C
1.2 Reagents: Dimethylformamide ;  45 min, < 5 °C; 5 °C → rt
Reference
Preparation of substituted 4-aminopyrrolotriazine derivatives useful for treating hyperproliferative disorders and diseases associated with angiogenesis
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: Acetonitrile ;  30 min, 0 °C
1.2 Solvents: Dimethylformamide ;  < 5 °C; 1 h, 0 °C
Reference
Preparation of piperidine derivatives as immunosuppressant for the treatment of diseases associated with pathologic JAK3 activation
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Production Method 6

Reaction Conditions
Reference
Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir
Roy, Sarabindu; Yadaw, Ajay; Roy, Subho; Sirasani, Gopal; Gangu, Aravind; et al, Organic Process Research & Development, 2022, 26(1), 82-90

Production Method 7

Reaction Conditions
1.1 Solvents: Acetonitrile ;  -7 °C; 1 h, 0 °C
1.2 Reagents: Dimethylformamide ;  1 h, 5 °C
Reference
Preparation of pyrrolotriazine derivatives as Btk inhibitors
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Production Method 8

Reaction Conditions
1.1 Solvents: Dimethylformamide ,  Acetonitrile ;  0 °C
Reference
Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor
Collin, Marie-Pierre ; Lobell, Mario; Huebsch, Walter; Brohm, Dirk; Schirok, Hartmut; et al, ChemMedChem, 2018, 13(5), 437-445

Production Method 9

Reaction Conditions
1.1 Solvents: Acetonitrile ;  0 °C; 1 h, 0 °C
1.2 Solvents: Dimethylformamide ;  1 h, 0 °C
1.3 Reagents: Water ;  cooled
1.4 Reagents: Sodium carbonate Solvents: Water ;  neutralized
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Production Method 10

Reaction Conditions
1.1 Reagents: Chlorosulfonyl isocyanate Solvents: Acetonitrile ;  0 °C; 1 h, -5 °C
1.2 1 h, -5 °C; 2 h, -5 °C
1.3 Reagents: Water ;  1 h, -5 °C; 2 h, 0.09 MPa, 30 °C
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Production Method 11

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  2.5 h, 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium bicarbonate Solvents: Water ;  < 25 °C
1.3 Solvents: Dimethylformamide ,  Water ;  2 h, 22 °C
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Production Method 12

Reaction Conditions
1.1 Solvents: Acetonitrile ;  rt → 0 °C; < 5 °C; 45 min, < 5 °C
1.2 Reagents: Dimethylformamide ;  < 5 °C; 45 min, 0 °C; 0 °C → rt
Reference
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Production Method 13

Reaction Conditions
1.1 Solvents: Acetonitrile ;  30 min, 0 °C
1.2 Solvents: Dimethylformamide ;  < 5 °C; 1 h, 0 °C
Reference
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Production Method 14

Reaction Conditions
1.1 Solvents: Acetonitrile ;  0 °C; 30 min, 0 °C
1.2 Solvents: Dimethylformamide ;  1 h, 0 °C
Reference
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Production Method 15

Reaction Conditions
1.1 Solvents: Acetonitrile ;  0 °C; 1 h, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 1 h, 0 °C
1.3 Reagents: Water
Reference
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Production Method 16

Reaction Conditions
1.1 Solvents: Dimethylformamide ,  Acetonitrile ;  < 5 °C; 45 min, < 5 °C; 30 min, < 5 °C
1.2 Reagents: Water ;  cooled
1.3 Reagents: Sodium carbonate Solvents: Water
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Production Method 17

Reaction Conditions
1.1 Solvents: Acetonitrile ;  1 h, rt
1.2 Solvents: Dimethylformamide ;  1 h, rt
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Production Method 18

Reaction Conditions
1.1 Solvents: Acetonitrile ;  0 °C; 30 min, 0 °C; 45 min, 0 °C
1.2 Solvents: Dimethylformamide ;  45 min, 0 °C; 0 °C → 25 °C
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Production Method 19

Reaction Conditions
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N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Raw materials

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Preparation Products

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide Suppliers

Amadis Chemical Company Limited
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(CAS:937046-96-3)N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide
Order Number:A848413
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:19
Price ($):250.0
Email:sales@amadischem.com

Additional information on N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide

Comprehensive Overview of N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide (CAS No. 937046-96-3)

N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide (CAS No. 937046-96-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of functional groups, including a cyano group, a pyrrole ring, and a tert-butoxy moiety, making it a versatile intermediate for synthesizing complex molecules. Its structural attributes align with the growing demand for highly functionalized heterocycles in drug discovery and material science.

In recent years, the compound has been explored for its potential applications in small-molecule therapeutics and catalysis. Researchers are particularly interested in its role as a building block for designing kinase inhibitors and protease inhibitors, which are critical in treating diseases like cancer and viral infections. The tert-butoxy group enhances the compound's stability, while the cyano group offers reactivity for further derivatization, addressing the need for modular synthetic approaches in modern chemistry.

The synthesis of N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide often involves multi-step reactions, including amide coupling and protecting group strategies. These methods are frequently discussed in academic forums and patent literature, reflecting the compound's relevance in green chemistry and atom-efficient processes. Its CAS No. 937046-96-3 serves as a key identifier for researchers sourcing high-purity samples for experimental studies.

From an industrial perspective, the compound's utility extends to peptide mimetics and bioconjugation, areas that are rapidly evolving due to advancements in biopharmaceuticals. The pyrrole scaffold, in particular, is prized for its electron-rich properties, which facilitate interactions with biological targets. This aligns with the rising trend of structure-activity relationship (SAR) studies aimed at optimizing drug efficacy and safety profiles.

Environmental and regulatory considerations also play a role in the compound's adoption. Its low toxicity profile and compatibility with sustainable solvents make it a candidate for eco-friendly synthesis routes. These attributes resonate with the broader shift toward green chemistry and circular economy principles in the chemical industry.

In summary, N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide (CAS No. 937046-96-3) exemplifies the intersection of innovation and practicality in organic chemistry. Its multifaceted applications, from drug development to catalysis, underscore its value as a research enabler in both academic and industrial settings. As the demand for tailor-made intermediates grows, this compound is poised to remain a focal point in synthetic and medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:937046-96-3)N-(2-cyano-1H-pyrrol-1-yl)(tert-butoxy)formamide
A848413
Purity:99%
Quantity:100g
Price ($):250.0
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